molecular formula C8H3BrN2O4 B1459795 2-Bromo-6-cyano-3-nitrobenzoic acid CAS No. 1805572-15-9

2-Bromo-6-cyano-3-nitrobenzoic acid

Cat. No.: B1459795
CAS No.: 1805572-15-9
M. Wt: 271.02 g/mol
InChI Key: NCJLBIWCNDTKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyano-3-nitrobenzoic acid (C₈H₃BrN₂O₄, MW 271.03 g/mol) is a polyfunctional aromatic compound featuring a carboxylic acid core substituted with bromine (position 2), cyano (position 6), and nitro (position 3) groups. This trifunctional structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing substituents enhance the acidity of the carboxylic acid (pKa ~1.5–2.0, estimated) and create reactive sites for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

2-bromo-6-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-5(11(14)15)2-1-4(3-10)6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJLBIWCNDTKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key analogs include positional isomers, derivatives with alternative substituents, and compounds lacking specific functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Melting Point (°C) Key Properties
2-Bromo-6-cyano-3-nitrobenzoic acid C₈H₃BrN₂O₄ 271.03 Br (2), CN (6), NO₂ (3) Bromo, Cyano, Nitro Not reported High acidity, multiple reactive sites for substitution
2-Bromo-3-nitrobenzoic acid C₇H₄BrNO₄ 246.01 Br (2), NO₂ (3) Bromo, Nitro 85 Moderate acidity; lacks cyano group, limiting reactivity
2-Bromo-6-cyano-4-nitrobenzoic acid C₈H₃BrN₂O₄ 271.03 Br (2), CN (6), NO₂ (4) Bromo, Cyano, Nitro Not reported Nitro at position 4 alters electronic effects and reaction pathways
2-Bromo-3-methyl-5-nitrobenzoic acid C₈H₆BrNO₄ 260.04 Br (2), CH₃ (3), NO₂ (5) Bromo, Methyl, Nitro Not reported Methyl group reduces acidity; steric hindrance at position 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-cyano-3-nitrobenzoic acid
Reactant of Route 2
2-Bromo-6-cyano-3-nitrobenzoic acid

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